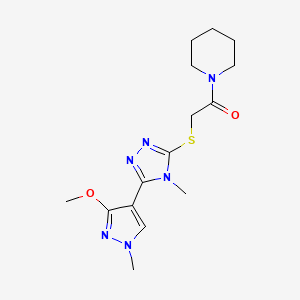

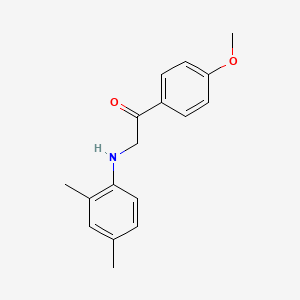

![molecular formula C18H13N5O2 B2766735 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 69722-21-0](/img/structure/B2766735.png)

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” are not fully detailed in the search results. A related compound has a melting point of 140-141°C . More specific properties would likely be found in specialized chemical literature or databases.Applications De Recherche Scientifique

Antiviral Applications

One study highlights a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. These compounds exhibited antiviral activities against the H5N1 subtype, demonstrating the potential for therapeutic applications in combating avian influenza (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020) ACS Omega.

Anti-inflammatory and COX-2 Inhibition

Another research area focuses on pyrazolo[3,4‐d]pyrimidine derivatives for their COX-2 selective inhibition properties. The study synthesized a new set of 5-benzamido-1H-pyrazolo[3,4‐d]pyrimidin-4‐one derivatives showing superior inhibitory profiles against COX-2, a target for anti-inflammatory drugs (D. Raffa, B. Maggio, et al., 2009) Archiv der Pharmazie.

Anticancer Applications

Research on novel pyrazolopyrimidines derivatives has been conducted for their anticancer and anti-5-lipoxygenase agents, indicating a potential for cancer treatment and inflammation-related conditions (A. Rahmouni, Sawssen Souiei, et al., 2016) Bioorganic chemistry.

Enzyme Inhibition for Medicinal Chemistry

Studies on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds' potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are of interest in medicinal chemistry for targeting nucleotide protein interactions (A. Saeed, S. Ejaz, et al., 2015) RSC Advances.

Anticancer and Anti-lipoxygenase Agents

Further research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights their potential in treating cancer and inflammation-related conditions. The structural-activity relationship of these compounds provides insights for future drug development (A. Rahmouni, Sawssen Souiei, et al., 2016) Bioorganic chemistry.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of HMS1658J22 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

HMS1658J22 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound shows significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .

Biochemical Pathways

The inhibition of CDK2 by HMS1658J22 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, HMS1658J22 prevents this transition, causing cell cycle arrest . This leads to a reduction in cell proliferation, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by HMS1658J22 leads to significant cytotoxic activities against various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within cells .

Propriétés

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2/c24-17(13-7-3-1-4-8-13)21-22-12-19-16-15(18(22)25)11-20-23(16)14-9-5-2-6-10-14/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGHWUOWYRLLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

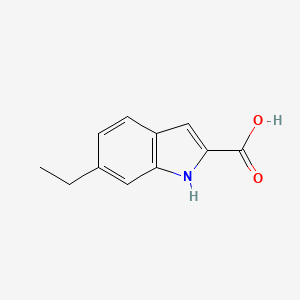

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)

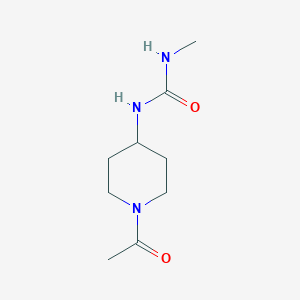

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

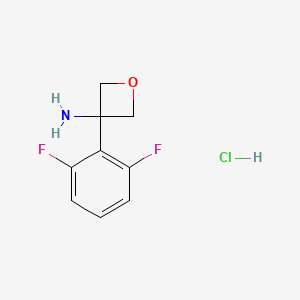

![N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea](/img/structure/B2766666.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)